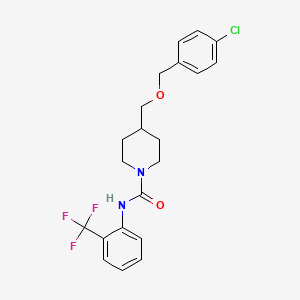

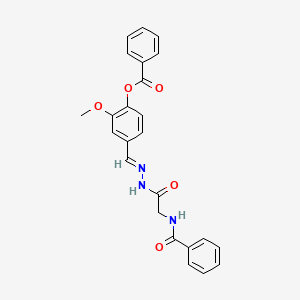

4-(((4-chlorobenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(((4-chlorobenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide" is a chemically synthesized molecule that appears to be related to a class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities, including antiproliferative, anti-HIV, and anti-acetylcholinesterase activities. These compounds often act as inhibitors or antagonists to various biological targets, making them of interest in drug discovery and medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including the formation of intermediate compounds, elimination reactions, reduction reactions, and bromination. For example, the synthesis of a related compound, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, was achieved through a series of reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . The synthesis of carbon-14 labelled piperidine derivatives has also been described, where the radioisotope is introduced via an aryllithium reaction with 14CO2 . These methods highlight the complexity and the precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Substituents on the piperidine ring, such as benzyl groups, chloro groups, and carboxamide groups, can significantly influence the biological activity of these compounds. For instance, the introduction of a carbamoyl group into the phenyl ring of a 4-benzylpiperidine moiety resulted in a compound with high metabolic stability and potent inhibitory activity against HIV-1 .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including reductive ring opening, as seen in the conversion of chromano-piperidine-fused isoxazolidines to 2-(methylamino)-4-oxo-N-phenyl-N-propyl-4H-chromene-3-carboxamide . The reactivity of the piperidine ring can also be exploited in catalysis, such as the use of l-piperazine-2-carboxylic acid derived N-formamides as Lewis basic catalysts for the hydrosilylation of N-aryl imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of polar groups, bulky substituents, and specific functional groups can affect properties such as solubility, lipophilicity, and metabolic stability. For example, the introduction of polar groups into piperidine-4-carboxamide CCR5 antagonists improved their metabolic stability in human hepatic microsomes . The basicity of the nitrogen atom in the piperidine ring is also a critical factor, as it plays a role in the interaction with biological targets, such as acetylcholinesterase .

科学的研究の応用

Central Nervous System (CNS) Acting Drugs

Research on compounds with structural similarities, such as piperidine derivatives, highlights their significance in developing treatments for CNS disorders. The presence of functional groups like piperidine and carboxamide in a compound's structure is associated with potential CNS activity. These features are crucial for binding with various enzymes and receptors, facilitating actions ranging from antidepressant effects to neuroprotection (Saganuwan, 2017).

Antimicrobial Activity

Compounds featuring piperidine and carboxamide groups have been explored for their antimicrobial potential, including activity against drug-resistant strains of bacteria. The structural flexibility and the presence of electronegative elements like fluorine and chlorine could enhance the antimicrobial efficacy of such compounds, making them candidates for developing new antibacterial and antifungal agents (Girase et al., 2020).

Synthesis of N-heterocycles

N-heterocycles, particularly piperidines, are pivotal in medicinal chemistry, serving as core structures for various pharmacologically active molecules. The synthesis routes involving piperidine derivatives underscore their versatility and utility in creating compounds with significant therapeutic applications. Techniques leveraging the properties of compounds with chlorobenzyl, trifluoromethyl, and carboxamide groups could be instrumental in synthesizing novel N-heterocycles with enhanced pharmacological profiles (Philip et al., 2020).

特性

IUPAC Name |

4-[(4-chlorophenyl)methoxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClF3N2O2/c22-17-7-5-15(6-8-17)13-29-14-16-9-11-27(12-10-16)20(28)26-19-4-2-1-3-18(19)21(23,24)25/h1-8,16H,9-14H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZNOQKFBGGKQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((4-chlorobenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2520102.png)

![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)

![3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2520106.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2520109.png)

![2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520114.png)

![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520118.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B2520120.png)

![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)

![(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2520122.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2520125.png)